![molecular formula C11H20N2O2 B592290 4,7-diazaspiro[2.5]octane-7-carboxylate de tert-butyle CAS No. 886766-28-5](/img/structure/B592290.png)
4,7-diazaspiro[2.5]octane-7-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is an organic compound with the molecular formula C₁₁H₂₀N₂O₂. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in the preparation of various pharmaceuticals and chemical intermediates .
Applications De Recherche Scientifique
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is used in the preparation of triazolopyridines , which are known to interact with various targets in the central nervous system and are used for the treatment or prevention of neurological and psychiatric disorders .
Mode of Action
Given its use in the synthesis of triazolopyridines , it can be inferred that it may interact with its targets in a manner similar to these compounds.
Biochemical Pathways
As it is used in the synthesis of triazolopyridines , it may be involved in the biochemical pathways associated with these compounds, which are known to have effects on the central nervous system.
Result of Action
Given its use in the synthesis of triazolopyridines , it can be inferred that it may have similar effects to these compounds, which are known to have effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of tert-butyl alcohol with 4,7-diazaspiro[2.5]octane-7-carboxylic acid. This reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. An acid catalyst is often used to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- 4,7-Diazaspiro[2.5]octane dihydrochloride
- Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Uniqueness
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(8-13)4-5-11/h12H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCYKIJWLFVDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677561 |
Source


|
| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-28-5 |
Source


|
| Record name | tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

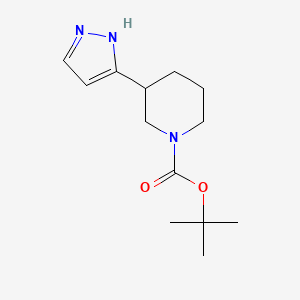
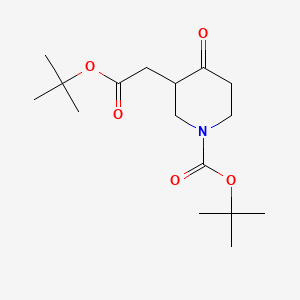
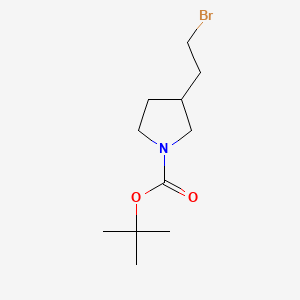

![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B592215.png)


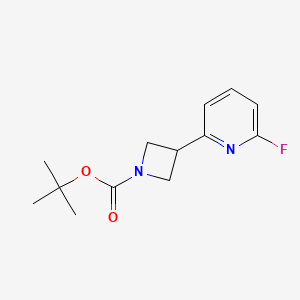
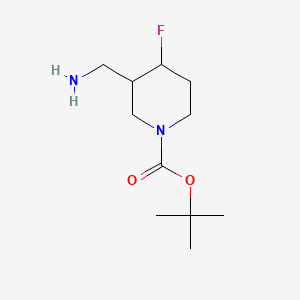



![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)
